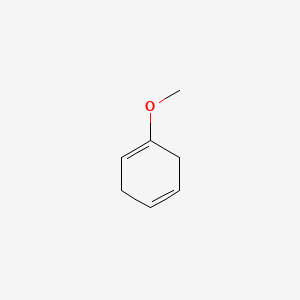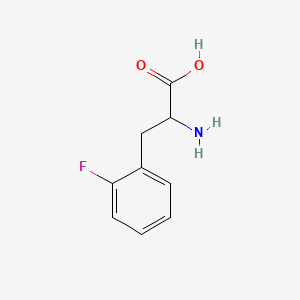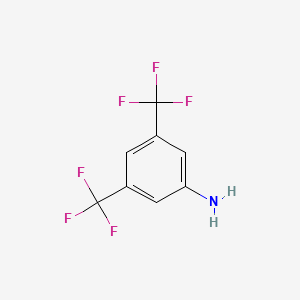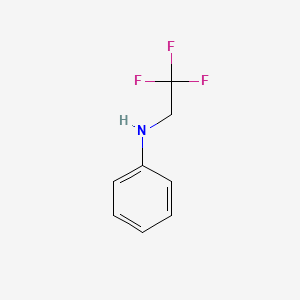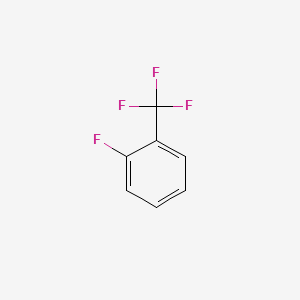
Acrilato de hexadecilo
Descripción general
Descripción
Hexadecyl acrylate (HDA) is a long-chain acrylate compound that has been studied for its polymerization characteristics and potential applications in various fields. The atom transfer radical polymerization (ATRP) of HDA has been shown to be well-controlled, resulting in polymers with a linear increase in molecular weights and relatively low polydispersities . The interest in HDA and its derivatives stems from their potential use in creating materials with desirable properties such as hydrophobic behavior, biodegradability, and suitability for biomedical applications .
Synthesis Analysis
The synthesis of hexadecyl acrylate-based polymers can be achieved through various methods. For instance, ATRP has been used to polymerize HDA using CuSCN as a catalyst
Aplicaciones Científicas De Investigación
Fabricación de microesferas de cambio de fase
El acrilato de hexadecilo (HA) se utiliza en la fabricación de microesferas con propiedades de cambio de fase . Estas microesferas se crean polimerizando HA con diferentes agentes reticulantes . Las microesferas resultantes tienen aplicaciones potenciales en el almacenamiento de energía térmica .
Implantes ortopédicos
Las microesferas hechas de HA se pueden usar para implantes ortopédicos o como recubrimiento para instrumentos . Por ejemplo, el fosfato de tricalcio β se puede encapsular en estas microesferas para obtener un efecto de liberación rápida, que puede promover eficazmente la conducción ósea cuando se implanta en un defecto óseo .
Microesferas de liberación controlada por temperatura
Las cubiertas de copolímero reticulado hechas de HA se pueden usar para crear microesferas de liberación controlada por temperatura . Estos materiales pueden aplicarse potencialmente en campos que requieren la liberación controlada de sustancias a temperaturas específicas .
Nanoláminas de óxido de grafeno termoresponsivas
El this compound se utiliza en la fabricación de nanoláminas de óxido de grafeno (GO) termoresponsivas . Estas nanoláminas se crean mediante adición de diazonio y polimerización por transferencia de átomos radicales iniciada en superficie (SI-ATRP) . La propiedad termoresponsiva y la estabilidad térmica de estas nanoláminas las hacen adecuadas para diversas aplicaciones .
Fabricación de materiales sensibles a la temperatura
Las nanoláminas de GO termoresponsivas fabricadas con HA se pueden usar en la fabricación de fármacos, reactivos, fibras y textiles sensibles a la temperatura, almacenamiento de energía solar y sensores de temperatura .
Aislamiento térmico
Las microesferas hechas de HA tienen aplicaciones potenciales en el aislamiento térmico . Estas microesferas pueden absorber y liberar energía térmica a temperaturas específicas, lo que las hace adecuadas para su uso en materiales de aislamiento térmico .
Mecanismo De Acción
Target of Action
Hexadecyl acrylate, a type of acrylate polymer, primarily targets the fabrication of microspheres with phase change properties . These microspheres are created by the polymerization of hexadecyl acrylate and different cross-linking agents . The primary role of hexadecyl acrylate in this context is to provide the necessary properties for the creation of these microspheres, which have potential applications in thermal energy storage .
Mode of Action
The interaction of hexadecyl acrylate with its targets involves a process known as polymerization . During this process, hexadecyl acrylate molecules join together to form a larger structure, creating a polymer . This polymerization results in the formation of microspheres with phase change properties .
Biochemical Pathways
The biochemical pathways affected by hexadecyl acrylate primarily involve the process of polymerization . The polymerization of hexadecyl acrylate leads to the creation of microspheres with phase change properties . These microspheres can absorb and release heat energy, making them useful in the field of thermal energy storage .
Result of Action
The molecular and cellular effects of hexadecyl acrylate’s action primarily involve the creation of microspheres with phase change properties . These microspheres can absorb and release heat energy at 39°C . This property makes them potentially useful in applications such as thermal energy storage .
Action Environment
The action, efficacy, and stability of hexadecyl acrylate can be influenced by various environmental factors. For instance, it is recommended to avoid UV-light and other radiation with high energy to prevent the risk of polymerization . Furthermore, hexadecyl acrylate should be protected against heat and contamination . These precautions help to ensure the safe and effective use of hexadecyl acrylate in various applications.
Safety and Hazards
Direcciones Futuras
Microspheres with phase change properties were fabricated by polymerization of hexadecyl acrylate (HA) and different cross-linking agents . These materials can be potentially applied in the field of thermal energy storage . The use of visible light as photoinitiator and initiator-less photopolymerization (by click chemistry) were concluded as future research directions .
Propiedades
IUPAC Name |
hexadecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h4H,2-3,5-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUWXKXFAIFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25986-78-1 | |
| Record name | 2-Propenoic acid, hexadecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065434 | |
| Record name | Hexadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid, Other Solid | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13402-02-3 | |
| Record name | Hexadecyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Hexadecyl acrylate has the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol.
A: While the provided abstracts don't offer detailed spectroscopic data, techniques like FTIR [, ], 1H-NMR [, ], and GC-MS [] have been employed to characterize Hexadecyl acrylate and its copolymers.
A: The polarity of the solvent significantly influences the ordered structure of gels formed with Hexadecyl acrylate. For instance, poly(Hexadecyl acrylate-co-2-hydroxyethylacrylate) gels exhibit a higher degree of swelling and a more ordered structure in dimethylsulfoxide compared to other solvents [, ].
A: Yes, Hexadecyl acrylate can be used to fabricate shape-stabilized phase change materials (SPCMs) [, ]. These SPCMs maintain their form even at temperatures exceeding the melting point of the incorporated Hexadecyl acrylate polymer, preventing leakage [].
A: Crosslinking agents play a crucial role in modifying the properties of Hexadecyl acrylate-based materials. They influence the surface morphology, latent heat, and release properties of microspheres formed from Hexadecyl acrylate [].
A: Hexadecyl acrylate copolymers exhibit strong oil absorption capabilities, making them suitable for applications such as oil absorbents [, ] and potential components of antirust oils used after water cleaning [].
A: Yes, Hexadecyl acrylate is a promising material for thermal energy storage due to its phase change properties [, , ]. Incorporating it into various composite structures can enhance thermal conductivity and shape stability for improved performance [, ].
A: When incorporated into smart windows, the phase change properties of Hexadecyl acrylate enable dynamic modulation of sunlight transmittance in response to temperature changes []. This contributes to energy-saving properties by adjusting the window's opacity based on ambient temperature.
A: Hexadecyl acrylate can be synthesized via esterification of acrylic acid with hexadecyl alcohol using toluene-p-sulfonic acid as a catalyst []. Microwave irradiation can be employed to accelerate the reaction [].
A: The yield of Hexadecyl acrylate synthesis is affected by factors such as catalyst concentration, microwave power, and irradiation time []. These parameters can be optimized using techniques like orthogonal design to achieve high yields exceeding 96% [].
A: The length of the alkyl chain in acrylate monomers significantly impacts the performance of copolymers as pour point depressants [, ]. Longer chain lengths generally result in increased effectiveness [].
A: Introducing hydrophilic groups like ethylene glycol segments between the vinyl and alkyl side chains of Hexadecyl acrylate-based polymers can enhance their phase change enthalpy, contributing to improved heat storage capacity [].
A: Differential scanning calorimetry (DSC) is widely used to analyze the thermal transitions, melting points, and crystallization behavior of Hexadecyl acrylate polymers and copolymers [, , , ].
A: Gel permeation chromatography (GPC) is commonly employed to determine the molecular weight and distribution of Hexadecyl acrylate copolymers [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


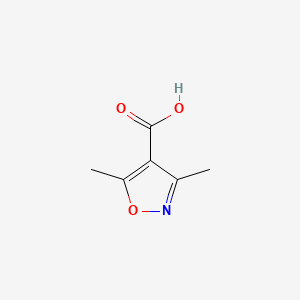
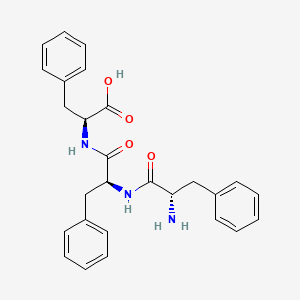
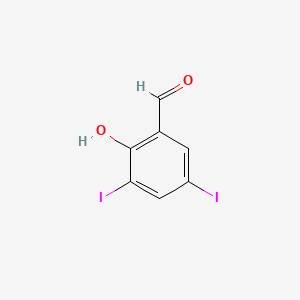

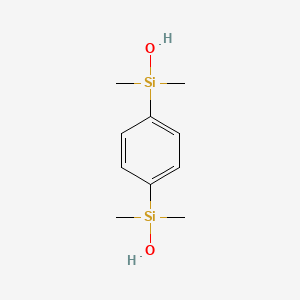
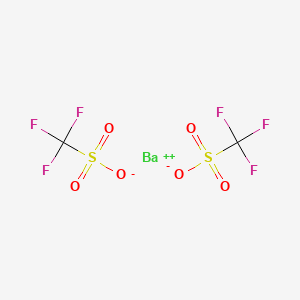
![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)

